3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol is an organic compound characterized by a phenyl ring substituted with a methylsulfanyl group and a prop-2-yn-1-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylthiophenol and propargyl alcohol.
Reaction Conditions: The reaction involves a nucleophilic substitution where the propargyl alcohol attacks the electrophilic carbon of the methylsulfanylphenyl group under basic conditions.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the propargyl group to an alkyne or alkene.
Substitution: Substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation Products: 3-(4-Methylsulfinylphenyl)prop-2-yn-1-ol and 3-(4-Methylsulfonylphenyl)prop-2-yn-1-ol.
Reduction Products: 3-(4-Methylsulfanylphenyl)ethanol and 3-(4-Methylsulfanylphenyl)ethene.
Substitution Products: Various halogenated derivatives and other functionalized phenyl compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
4-(4-Methylsulfanylphenyl)but-3-en-2-one: A structurally related compound with different functional groups.
(2S)-2-amino-3-(4-methylsulfanylphenyl)propanoic acid: Another sulfur-containing compound with potential biological activity.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIJCILQQHERCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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